N-Benzyl-N-methylethanolamine
Overview
Description
N-Benzyl-N-methylethanolamine: is a tertiary benzylamine with the chemical formula C10H15NO . It is a clear, colorless to slightly yellow liquid with a characteristic amine-like odor. This compound is known for its high capacity to adsorb proteins and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
N-Benzyl-N-methylethanolamine is a tertiary benzylamine It’s known to have a high capacity for adsorbing proteins , suggesting that proteins could be its potential targets.
Mode of Action
It’s known to interact with proteins, possibly altering their structure or function
Biochemical Pathways
Given its protein-binding properties , it may influence various biochemical pathways involving these proteins.
Pharmacokinetics
Its physical properties such as boiling point (95-105 °c/2 mmhg), density (1017 g/mL at 25 °C), and solubility in water, alcohol, and ether suggest that it might have good bioavailability.
Result of Action
This compound is used as an efficient method to remove impurities from human immunoglobulin preparations . This suggests that the compound’s action results in the purification of protein preparations, which could be beneficial in various biochemical applications.
Action Environment
This compound is stable in both acidic and basic environments, but it is prone to oxidation . This suggests that the compound’s action, efficacy, and stability might be influenced by the redox state of the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-Benzyl-N-methylethanolamine typically begins with benzyl chloride and sodium methoxide.
Reaction Steps:
Industrial Production Methods:
- The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Benzyl-N-methylethanolamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry:
- N-Benzyl-N-methylethanolamine is used as a surfactant with a high capacity for adsorbing proteins. It is also employed in the preparation of dihydropyrimidinones, which are sodium iodide symporter inhibitors used to regulate iodide accumulation in the thyroid gland .
Biology:
- This compound is used in chromatographic methods to remove impurities from human immunoglobulin preparations. It serves as an adsorbent in these methods, ensuring the purity of the final product .
Medicine:
- This compound is used in the synthesis of new classes of pseudopeptides, which are potential inhibitors of β-sheet aggregation. These inhibitors have applications in treating diseases related to protein misfolding .
Industry:
- In industrial applications, this compound is used as a diagnostic agent for detecting chromatographically separated monoclonal antibodies. This method is crucial for producing high concentrations of pure monoclonal antibodies .
Comparison with Similar Compounds
N-Methylethanolamine: An alkanolamine with the formula CH3NHCH2CH2OH.
Dimethylethanolamine: Another alkanolamine used in the production of polymers and pharmaceuticals.
Diethylethanolamine: Similar to N-Methylethanolamine but with two ethyl groups instead of one methyl group.
Uniqueness:
- N-Benzyl-N-methylethanolamine is unique due to its high capacity for adsorbing proteins and its specific applications in removing impurities from immunoglobulin preparations. Its ability to act as a surfactant and its use in synthesizing sodium iodide symporter inhibitors further distinguish it from similar compounds .
Properties
IUPAC Name |
2-[benzyl(methyl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11(7-8-12)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUANPHGFPAJCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059242 | |
Record name | Ethanol, 2-[methyl(phenylmethyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101-98-4 | |
Record name | N-Benzyl-N-methylethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyl-N-methylethanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-[methyl(phenylmethyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-[methyl(phenylmethyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(benzylmethylamino)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.723 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BENZYL-N-METHYLETHANOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61LYX8089C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-benzyl-N-methylethanolamine contribute to the purification of target proteins?
A1: this compound acts as a ligand in chromatographic purification processes. When immobilized on a chromatographic material, this positively charged ligand exhibits selective binding affinity for target proteins while minimizing the binding of prion proteins (PrPSc) []. This selectivity enables the separation and purification of target proteins from complex mixtures, potentially reducing the risk of prion contamination.
Q2: What specific applications of this compound are highlighted in recent research?
A2: Recent research demonstrates the use of this compound modified agarose beads in a centrifugal microfluidic platform for point-of-care COVID-19 diagnostics [, ]. The beads serve multiple purposes:
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